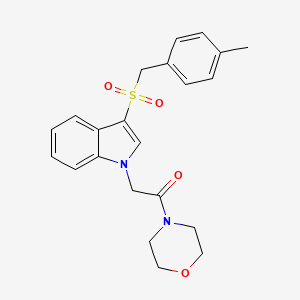
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. The sulfonyl group in the compound could potentially act as an electrophile, reacting with nucleophilic sites on its target .
Pharmacokinetics
The presence of the morpholino group might enhance its water solubility, potentially affecting its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity might be influenced by the pH of its environment, as this could affect the protonation state of the indole and morpholino moieties .
生物活性
The compound 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and COX inhibitory activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It exhibits a white solid form with a melting point of approximately 138-139°C and a yield of 63% in synthesis processes . The compound's solubility and stability under various conditions are crucial for its biological activity.
Antimicrobial Activity
Recent studies have reported that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds derived from sulfonyl phenyl indoles have shown effectiveness against various bacterial strains, including MRSA, E. coli, K. pneumoniae, and P. aeruginosa.
Table 1: Antimicrobial Efficacy of Indole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7g | MRSA | 0.5 µg/mL |
| 7g | E. coli | 0.8 µg/mL |
| 7g | K. pneumoniae | 0.6 µg/mL |
| 7g | P. aeruginosa | 0.9 µg/mL |
These findings indicate that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been evaluated through in vitro and in vivo studies. A related study demonstrated that certain indole derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Table 2: COX Inhibition Data
| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) | Selectivity Index (SI) |
|---|---|---|---|
| Indomethacin | 0.039 | 0.49 | 0.079 |
| Celecoxib | 14.80 | 0.05 | 296 |
| Test Compound | 10.32 | 0.11 | 93.81 |
The selectivity index indicates that the test compound may offer a favorable profile for targeting COX-2 over COX-1, potentially reducing side effects associated with non-selective COX inhibitors .
Case Studies
In a comprehensive study involving various indole derivatives, compounds similar to This compound were tested for their anti-inflammatory effects in vivo. Results showed that these compounds significantly reduced inflammation in animal models, achieving up to a 93% reduction compared to standard treatments like celecoxib and indomethacin.
Table 3: In Vivo Anti-inflammatory Activity
| Compound | Edema Inhibition (%) at 6h |
|---|---|
| Control | 0 |
| Indomethacin | 96.6 |
| Celecoxib | 94.7 |
| Test Compound | 92 |
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the binding interactions of the compound with COX-2 enzymes at the molecular level. These studies suggest that the presence of the sulfonyl group enhances binding affinity, which correlates with the observed biological activity.
特性
IUPAC Name |
2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-17-6-8-18(9-7-17)16-29(26,27)21-14-24(20-5-3-2-4-19(20)21)15-22(25)23-10-12-28-13-11-23/h2-9,14H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQGEZKICMRWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













